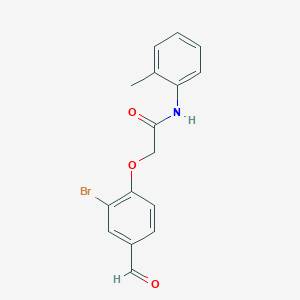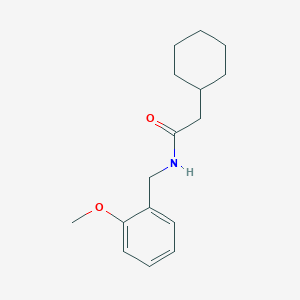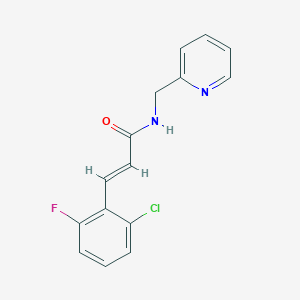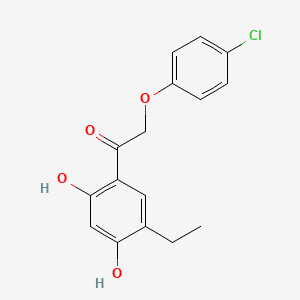
N-(2,4-dimethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, commonly known as DMT, is a compound that has been extensively studied for its potential applications in scientific research. DMT is a member of the thiazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of DMT is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is coupled to the phospholipase C pathway, which leads to the activation of intracellular signaling cascades. The activation of the 5-HT2A receptor by DMT is thought to result in the modulation of neurotransmitter release and synaptic plasticity, which may contribute to its effects on mood, cognition, and perception.
Biochemical and Physiological Effects:
DMT has been shown to produce a variety of biochemical and physiological effects in animal and human studies. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. DMT has also been shown to produce alterations in perception, such as visual hallucinations and changes in the perception of time and space. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other neurotransmitter systems.
实验室实验的优点和局限性
DMT has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for the 5-HT2A receptor, which allows for precise control of the experimental conditions. Another advantage is its rapid onset and short duration of action, which allows for the study of acute effects. However, one limitation is its potential for abuse and the need for strict control of its use in research settings. Another limitation is its complex pharmacology and the need for careful interpretation of its effects.
未来方向
There are several future directions for research on DMT. One direction is the development of new drugs based on the structure of DMT, which may have improved efficacy and safety profiles. Another direction is the study of the long-term effects of DMT on brain function and behavior. This may involve the use of animal models and imaging techniques to investigate the effects of chronic exposure to DMT. Finally, there is a need for further research on the mechanism of action of DMT and its interactions with other neurotransmitter systems. This may lead to a better understanding of the role of DMT in brain function and the development of new treatments for psychiatric disorders.
合成方法
DMT can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridin-4-ylthiazol-2-amine in the presence of a catalyst. The resulting product is then purified using standard methods, such as column chromatography or recrystallization. The purity of the final product can be confirmed using analytical techniques, such as nuclear magnetic resonance spectroscopy or mass spectrometry.
科学研究应用
DMT has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMT has been shown to activate the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In pharmacology, DMT has been studied for its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. In medicinal chemistry, DMT has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-12-3-4-13(15(9-12)21-2)18-16-19-14(10-22-16)11-5-7-17-8-6-11/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBZJAWHAOWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)




![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)

![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)
